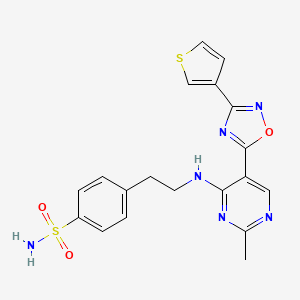

4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-[2-[[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3S2/c1-12-22-10-16(19-24-17(25-28-19)14-7-9-29-11-14)18(23-12)21-8-6-13-2-4-15(5-3-13)30(20,26)27/h2-5,7,9-11H,6,8H2,1H3,(H2,20,26,27)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBSUOIAUWEYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Thiophene-based analogs, a key component of this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some thiophene derivatives are known to inhibit enzymes, block ion channels, or modulate receptor activity .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, often related to the function of their targets . These can include pathways related to inflammation, cancer, microbial infection, hypertension, and atherosclerosis .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

The effects would likely be related to the function of the compound’s targets and the biochemical pathways it affects . For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammatory responses .

生物活性

The compound 4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety, a pyrimidine ring, and an oxadiazole derivative. The presence of thiophene enhances its electronic properties, potentially influencing its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes that are crucial for cancer cell proliferation.

- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| A549 (Lung Cancer) | 1.23 | |

| PANC-1 (Pancreatic Cancer) | 0.89 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness.

The mechanism through which this compound exerts its effects involves:

- Enzyme Inhibition : It selectively inhibits enzymes such as carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis.

- Induction of Apoptosis : Flow cytometry assays revealed increased levels of apoptotic markers such as p53 and caspase-3 cleavage in treated cells, indicating that the compound triggers programmed cell death pathways.

Case Studies

- Study on MCF-7 Cells : A detailed study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing an IC50 value of 0.65 µM. Western blot analysis showed significant upregulation of p53 and activation of caspase pathways, confirming apoptosis induction.

- Comparative Study with Doxorubicin : In comparative studies against doxorubicin, this compound exhibited similar or enhanced cytotoxicity across multiple cancer cell lines, suggesting it could serve as a potential alternative or adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。